Cas no 177-10-6 (1,4-Dioxaspiro[4.5]decane)
![1,4-Dioxaspiro[4.5]decane structure](https://ja.kuujia.com/scimg/cas/177-10-6x500.png)
1,4-Dioxaspiro[4.5]decane 化学的及び物理的性質
名前と識別子
-
- 1,4-Dioxaspiro[4.5]decane
- 1,?4-?Dioxaspiro[4.5]?decane
- (Ethylenedioxy)cyclohexane
- 1,3-dioxolane-2-spirocyclohexane
- 1,4-Dioxaspiro(4.5)decane
- 2,2-DIMETHYL-7-(HYDROXYMETHYL)-2,3-DIHYDROBENZO[B]FURAN
- 2,2-PENTAMETHYLENE-1,3-DIOXOLANE
- Cyclohexanone ethylene acetal
- Cyclohexanone ethylene ketal
- EINECS 205-867-0
- ETHYLENEOXYCYCLOHEXANE
- Cyclohexanone ethlyene ketal
- CYCLOHEXANONE ETHYLENEKETAL
- cyclohexanoneethyleneacetal
- 2,2-Pentamethylene-1,3-dioxolane,99%
- 2 2-PENTAMETHYLENE-1 3-DIOXOLANE 97%
- Spiro(cyclohexane-1,2'-(1,3)dioxolane)
- GZGPRZYZKBQPBQ-UHFFFAOYSA-N
- Spiro[cyclohexane-1,2'-[1,3]dioxolane]
- 1,4-dioxa-spiro[4,5]decan
- 1,4-dioxaspiro[4,5]-decane
- 1,4-dioxa-spiro[
- NSC87562
- 5-19-01-00222 (Beilstein Handbook Reference)
- CS-11870
- NSC-87562
- Spiro[cyclohexane-1,3]dioxolane]
- YY2BN9VJ8R
- s10583
- SY032073
- BRN 0104573
- AKOS015906440
- NSC 87562
- AI3-22536
- WLN: T5OXOTJ B-& AL6XTJ
- AB89980
- FT-0631857
- NS00021761
- UNII-YY2BN9VJ8R
- InChI=1/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H
- 1,4-dioxa-spiro[4.5]decane
- A812235
- SCHEMBL60409
- 1 pound not4-Dioxaspiro[4.5]decane
- CS-0155307
- 1,4-dioxa-spiro[4,5]decane
- MFCD00005409
- DTXSID20170234
- 177-10-6
- CHEMBL5266598
- DB-044288
- DTXCID7092725
-
- MDL: MFCD00005409
- インチ: 1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2
- InChIKey: GZGPRZYZKBQPBQ-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])OC21C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2([H])[H]
- BRN: 0104573
計算された属性
- せいみつぶんしりょう: 142.09900
- どういたいしつりょう: 142.099
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 18.5
じっけんとくせい
- 色と性状: 透明無色液体
- 密度みつど: 1.028 g/mL at 25 °C(lit.)
- ふってん: 73 °C16 mm Hg(lit.)
- フラッシュポイント: 156 °F
- 屈折率: n20/D 1.459(lit.)
- PSA: 18.46000
- LogP: 1.69360
1,4-Dioxaspiro[4.5]decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A680640-1g |
1,4-Dioxaspiro[4.5]decane |
177-10-6 | 97% | 1g |
$17.0 | 2025-02-26 | |
Chemenu | CM138883-5g |
1,4-Dioxaspiro[4.5]decane |
177-10-6 | 95%+ | 5g |
$*** | 2023-03-30 | |
abcr | AB487143-250 mg |
2,2-Pentamethylene-1,3-dioxolane, 95%; . |
177-10-6 | 95% | 250mg |
€90.80 | 2023-06-15 | |
TRC | D486333-50mg |
1,4-Dioxaspiro[4.5]decane |
177-10-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB487143-1 g |
2,2-Pentamethylene-1,3-dioxolane, 95%; . |
177-10-6 | 95% | 1g |
€126.60 | 2023-06-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD27803-1g |
1,4-Dioxaspiro[4.5]decane |
177-10-6 | 97% | 1g |
¥209.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD27803-250mg |
1,4-Dioxaspiro[4.5]decane |
177-10-6 | 97% | 250mg |
¥89.0 | 2022-03-01 | |
Chemenu | CM138883-10g |
1,4-Dioxaspiro[4.5]decane |
177-10-6 | 95% | 10g |
$385 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZH781-50mg |
1,4-Dioxaspiro[4.5]decane |
177-10-6 | 97+% | 50mg |
45.0CNY | 2021-07-14 | |
TRC | D486333-100mg |
1,4-Dioxaspiro[4.5]decane |
177-10-6 | 100mg |
$ 65.00 | 2022-06-05 |
1,4-Dioxaspiro[4.5]decane 関連文献
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Francesc A. Esteve-Turrillas,Consuelo Agulló,Josep V. Mercader,A. Abad-Somovilla,A. Abad-Fuentes Analyst 2018 143 4057
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2. The preparation of optically active 3-aryl-1,4-dioxaspiro[4,5]decanes and their 2-oxo-derivatives; a study of the cotton effects associated with these compoundsDouglas G. Neilson,U. Zakir,Charles M. Scrimgeour J. Chem. Soc. C 1971 898
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Li Xu,Ying Lu,Liping Huang,Xiaohui Li,Shuang Wang,Zhong Zhang,Shuxia Liu RSC Adv. 2018 8 2034
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4. Two Strandberg-type organophosphomolybdates: synthesis, crystal structures and catalytic propertiesJian-Ping Wang,Hong-Xin Ma,Lan-Cui Zhang,Wan-Sheng You,Zai-Ming Zhu Dalton Trans. 2014 43 17172
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Lucinda Concei?ao,Rafa? Bogel-?ukasik,Ewa Bogel-?ukasik Green Chem. 2012 14 673
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Cody Ross Pitts,Michelle Sheanne Bloom,Desta Doro Bume,Qinze Arthur Zhang,Thomas Lectka Chem. Sci. 2015 6 5225
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7. Studies related to cyclopentanoid natural products. Part 2. An improved route to (4R)-4-hydroxy-2-hydroxymethylcyclopent-2-en-1-one and its O-substituted derivativesJohn D. Elliott,Andrew B. Kelson,Neil Purcell,Richard J. Stoodley,Malcolm N. Palfreyman J. Chem. Soc. Perkin Trans. 1 1983 2441
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Yoshinari Sawama,Yuka Sawama,Norbert Krause Org. Biomol. Chem. 2008 6 3573
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Joana M. Lopes,Zeljko Petrovski,Rafa? Bogel-?ukasik,Ewa Bogel-?ukasik Green Chem. 2011 13 2013
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Yohei Yamashita,Daisuke Maki,Shiho Sakurai,Takumi Fuse,Shoji Matsumoto,Motohiro Akazome RSC Adv. 2018 8 32601
1,4-Dioxaspiro[4.5]decaneに関する追加情報
Professional Introduction to 1,4-Dioxaspiro[4.5]decane (CAS No. 177-10-6)
1,4-Dioxaspiro[4.5]decane, identified by the chemical identifier CAS No. 177-10-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This spirocyclic ether exhibits a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The compound's distinctive spirocyclic structure, featuring a central oxygen atom linking two six-membered rings, imparts distinct chemical properties that make it a subject of intense study.
The molecular structure of 1,4-Dioxaspiro[4.5]decane consists of a spiro center where an oxygen atom connects two cyclohexane rings, forming a rigid framework that influences its reactivity and stability. This structural motif is particularly intriguing because it can serve as a scaffold for designing novel molecules with tailored biological activities. The presence of the oxygen atom in the spirocyclic core also makes it a potential candidate for interactions with biological targets, such as enzymes and receptors, which are critical in drug development.
In recent years, the pharmaceutical industry has shown increasing interest in spirocyclic compounds due to their structural complexity and functional diversity. 1,4-Dioxaspiro[4.5]decane has been explored as a building block for synthesizing various derivatives that exhibit pharmacological properties. For instance, researchers have investigated its potential as an intermediate in the development of anticonvulsant and anti-inflammatory agents. The compound's ability to undergo selective modifications at different positions allows for the creation of molecules with enhanced efficacy and reduced side effects.
One of the most compelling aspects of 1,4-Dioxaspiro[4.5]decane is its role in medicinal chemistry as a template for drug discovery. The spirocyclic core provides a stable platform that can be functionalized to target specific biological pathways. Recent studies have demonstrated its utility in designing small-molecule inhibitors that interact with proteins involved in cancer progression. By leveraging the unique geometry and electronic properties of this compound, scientists have developed novel chemotypes with promising preclinical results.
The synthesis of 1,4-Dioxaspiro[4.5]decane has been optimized through various methodologies, including cyclization reactions and metal-catalyzed transformations. These synthetic approaches have enabled the production of high-purity samples suitable for both academic research and industrial applications. The compound's robustness under different reaction conditions makes it a reliable choice for further chemical modifications, allowing researchers to explore its full potential in drug development.
From a material science perspective, 1,4-Dioxaspiro[4.5]decane has also been investigated for its potential use in advanced materials. Its rigid spirocyclic structure can contribute to the development of polymers with unique mechanical and thermal properties. Additionally, the compound's ability to form hydrogen bonds and engage in other non-covalent interactions makes it a candidate for designing functional materials with applications in nanotechnology and biomedicine.
The growing body of research on 1,4-Dioxaspiro[4.5]decane underscores its significance as a versatile chemical entity. As our understanding of its properties and reactivity continues to expand, new opportunities for its application are likely to emerge. Whether in pharmaceuticals or advanced materials, this compound represents a valuable asset for scientists seeking innovative solutions to complex challenges.
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